3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with a fluorine atom at position 3 and a methoxy group at position 2. The sulfonamide nitrogen is further functionalized with a branched ethyl group bearing a furan-2-yl moiety and a 4-methylbenzenesulfonyl (tosyl) group. The furan-2-yl substituent introduces an electron-rich heterocycle, which may participate in π-π stacking or hydrogen bonding in biological systems. The fluorine atom at position 3 likely improves lipophilicity and bioavailability, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO6S2/c1-14-5-7-15(8-6-14)29(23,24)20(19-4-3-11-28-19)13-22-30(25,26)16-9-10-18(27-2)17(21)12-16/h3-12,20,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDKKVRJIHGXHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide
- Structural Differences : Replaces the 3-fluoro and tosyl-ethyl groups in the target compound with 3-chloro and dual substituents (furan-3-ylmethyl and thiophen-2-ylmethyl ) on the sulfonamide nitrogen.
- The thiophene group introduces sulfur, which may alter solubility and redox properties compared to the target’s tosyl group .
- Biological Implications : Thiophene’s larger atomic radius could sterically hinder interactions with target proteins, while the tosyl group in the target compound may enhance binding via sulfone-mediated hydrogen bonds.
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
- Structural Differences: Features a pyrimidine ring linked to the sulfonamide via an amino group, contrasting with the target’s furan-tosyl-ethyl chain.
- Biological Implications : Pyrimidine derivatives are often associated with kinase inhibition, whereas the target compound’s furan and tosyl groups may target different enzymes, such as cyclooxygenases or sulfotransferases .
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
- Structural Differences : A "double" sulfonamide with 4-fluorophenyl and 2,3-dimethylphenyl groups on the nitrogen, lacking the branched ethyl chain and heterocycles seen in the target compound.
- Synthetic Challenges : The unexpected formation of this compound highlights the complexity of sulfonamide synthesis, suggesting that the target compound’s synthesis may require careful optimization to avoid similar byproducts .
4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide
- Structural Simplicity : A minimalist analogue with only 4-methoxyphenyl and 4-fluorophenyl groups attached to the sulfonamide nitrogen.
- Physicochemical Properties : The absence of heterocycles or branched chains likely results in higher solubility but reduced target specificity compared to the more complex target compound.
- Bioactivity : Simple sulfonamides like this are often used as antibacterial agents, whereas the target’s structural complexity may broaden its therapeutic applications .
Biological Activity
The compound 3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organosulfur derivative characterized by its unique structural features, which include a sulfonamide group, a furan ring, and a methoxy group. This article delves into the biological activity of this compound, exploring its potential pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 351.38 g/mol. The presence of multiple functional groups suggests diverse biological activities. The compound's structure is illustrated below:
| Structural Feature | Description |
|---|---|
| Sulfonamide Group | Known for antimicrobial properties. |
| Furan Ring | Contributes to various biological activities including anticancer effects. |
| Methoxy Group | Enhances lipophilicity and bioavailability. |
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. The specific compound may exhibit similar effects due to the sulfonamide moiety's ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. In vitro studies on related sulfonamide compounds have demonstrated significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Research indicates that compounds structurally related to this sulfonamide exhibit notable anticancer properties. For instance, sulfonamide derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways . A study on similar compounds revealed that they could inhibit tumor growth in several cancer cell lines, suggesting potential therapeutic applications in oncology .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it could potentially inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes and cancer development .
Case Studies
- In Vitro Studies : A study on derivatives of sulfonamides demonstrated that modifications to their structure significantly enhanced their anticancer efficacy against breast cancer cell lines. The study highlighted the importance of the furan ring in enhancing cytotoxicity .
- Animal Models : In vivo studies using mouse models have shown that compounds similar to this compound can reduce tumor size significantly when administered at specific dosages .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Folate Synthesis : The sulfonamide group competes with para-aminobenzoic acid (PABA), inhibiting bacterial growth.
- Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Anti-inflammatory Effects : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide?
Methodological Answer :
The synthesis involves multi-step reactions, starting with functionalizing the benzene ring and introducing sulfonamide and fluoro-methoxy groups. Key steps include:
- Sulfonylation : React 4-methoxy-3-fluorobenzenesulfonyl chloride with ethylenediamine derivatives under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide core .
- Furan Integration : Use nucleophilic substitution (SN2) to attach the furan-2-yl group to the ethyl chain. For example, react 2-(furan-2-yl)ethyl bromide with the sulfonamide intermediate in the presence of K₂CO₃ .
- Tosyl Protection : Introduce the 4-methylbenzenesulfonyl group via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) to stabilize reactive intermediates .
Critical Note : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography.
Basic: How to characterize the structural and electronic properties of this compound?
Methodological Answer :
Characterization requires a combination of techniques:
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and stereochemistry | δ 7.2–7.8 ppm (aromatic protons), δ 2.4 ppm (methyl group) |
| FT-IR | Identify sulfonamide (SO₂) and furan (C-O-C) bonds | Peaks at 1350 cm⁻¹ (SO₂ asymmetric stretch), 1020 cm⁻¹ (furan ring) |
| X-ray Crystallography | Resolve spatial arrangement of the ethyl-furan-tosyl chain | Bond angles: C-S-N ≈ 105°, C-O-C (furan) ≈ 108° |
| HPLC-MS | Assess purity (>95%) and molecular weight | Retention time: 8.2 min (C18 column), [M+H]⁺ = 507.1 |
Basic: What preliminary biological screening assays are suitable for this compound?
Methodological Answer :
Initial screens should target sulfonamide-associated pathways:
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration assay .
- Antimicrobial Activity : Use agar diffusion against Gram-positive bacteria (e.g., S. aureus) at 50–100 µg/mL, noting zone of inhibition .
- Cytotoxicity : MTT assay on human fibroblast cells (IC₅₀ > 100 µM indicates low toxicity) .
Data Interpretation : Compare results with control sulfonamides (e.g., acetazolamide) to contextualize activity .
Advanced: How to analyze structure-activity relationships (SAR) for the fluoro-methoxy-sulfonamide motif?
Methodological Answer :
Design a SAR study with these variants:
- Fluorine Position : Compare 3-fluoro vs. 4-fluoro analogs (synthesized via electrophilic fluorination ).
- Methoxy vs. Ethoxy : Replace methoxy with ethoxy to assess steric/electronic effects on receptor binding .
- Sulfonamide Modifications : Substitute with carboxamide or phosphoramide groups to evaluate hydrogen-bonding capacity .
Key Metrics : Measure IC₅₀ shifts in enzyme assays and correlate with computational electrostatic potential maps (DFT calculations) .
Advanced: How to resolve contradictions in spectroscopic data for sulfonamide derivatives?
Methodological Answer :
Common contradictions arise from tautomerism or solvent effects:
- Tautomer Identification : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to detect equilibrium between sulfonamide and sulfonimide forms .
- Solvent Polarity Effects : Compare ¹H NMR in CDCl₃ vs. DMSO-d₆; downfield shifts in DMSO indicate H-bonding with sulfonamide .
- Crystallographic Validation : Resolve ambiguity via X-ray diffraction, which fixes proton positions unambiguously .
Advanced: What computational methods predict the compound’s binding to protein targets?
Methodological Answer :
Use a hybrid approach:
Molecular Docking (AutoDock Vina) : Screen against CA-II (PDB: 3KS3). Prioritize poses with sulfonamide-Zn²⁺ coordination .
MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of the furan-tosyl group in the binding pocket .
Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine substitution to quantify its contribution to binding affinity .
Advanced: How to optimize solubility without compromising bioactivity?
Methodological Answer :
Strategies include:
- Prodrug Design : Introduce phosphate esters at the methoxy group, hydrolyzed in vivo to regenerate the active form .
- Co-Crystallization : Use cyclodextrins (e.g., β-CD) to form inclusion complexes, enhancing aqueous solubility (phase-solubility studies) .
- Ionizable Groups : Replace the methyl group on the tosyl moiety with a morpholine ring (pKa ~6.5) for pH-dependent solubility .
Advanced: What degradation pathways dominate under accelerated stability conditions?
Methodological Answer :
Under ICH Q1A guidelines (40°C/75% RH):
- Hydrolytic Degradation : Cleavage of the sulfonamide bond at pH <3 (HPLC-MS shows m/z 285 fragment) .
- Photooxidation : Furan ring opens to form γ-ketoaldehyde under UV light (confirmed by IR loss of 1020 cm⁻¹ peak) .
- Thermal Decomposition : TGA shows mass loss at 220°C, corresponding to tosyl group elimination (DSC endotherm) .
Advanced: How does the fluorine atom influence electronic properties vs. other halogens?
Methodological Answer :
Fluorine’s electronegativity and small size:
- Electron Withdrawal : ¹⁹F NMR shows deshielding (δ −110 ppm), enhancing sulfonamide acidity (pKa ~8.5 vs. Cl: pKa ~9.2) .
- Hydrogen Bonding : Fluorine participates in weak H-bonds (e.g., with Thr199 in CA-II), unlike bulkier halogens .
- Metabolic Stability : Resists oxidative metabolism (compare with Cl-substituted analogs in liver microsome assays) .
Advanced: How to scale up synthesis while minimizing impurities?
Methodological Answer :
Process optimization steps:
- SNAr Reaction Control : Use microwave-assisted synthesis (100°C, 30 min) to reduce byproducts from furan ring decomposition .
- Tosylation Monitoring : Employ inline FT-IR to track SO₂ peak intensity and halt reaction at 90% conversion .
- Crystallization : Use anti-solvent (hexane) addition in THF to isolate product with >99% purity (HPLC area%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
